molecular formula C22H21N3O2S B6551893 2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1040670-30-1

2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6551893
CAS No.: 1040670-30-1
M. Wt: 391.5 g/mol
InChI Key: XBPPXOLNFIKYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic core structure (8-thia-3,5-diazatricyclo[7.4.0.0²⁷]trideca-1(13),2(7),3,9,11-pentaene) with a 4-methyl-6-oxo substitution and an N-(2,4,6-trimethylphenyl)acetamide side chain. The sulfur atom in the thia group and the diazatricyclic framework contribute to its unique electronic and steric properties, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-12-9-13(2)19(14(3)10-12)24-18(26)11-25-15(4)23-20-16-7-5-6-8-17(16)28-21(20)22(25)27/h5-10H,11H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPPXOLNFIKYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with potential biological activities attributed to its unique structural features. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S with a molecular weight of approximately 407.4 g/mol. The structure includes multiple functional groups that may influence its biological activity.

Antibacterial Activity

Preliminary studies indicate that compounds similar to this acetamide exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
  • Testing Results : In comparative studies, derivatives demonstrated activity against various Gram-positive and Gram-negative bacteria, often exceeding the efficacy of established antibiotics like ampicillin and streptomycin.
CompoundMIC (mg/mL)MBC (mg/mL)Target Organism
80.0040.008Enterobacter cloacae
110.0080.020Staphylococcus aureus
120.0150.030Escherichia coli

These findings suggest that the compound could be a candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity:

  • Efficacy : The antifungal activity was assessed using minimum inhibitory concentration (MIC) values ranging from 0.004 to 0.06 mg/mL against various fungal strains.
  • Sensitivity Profile : Notably, Trichoderma viride was identified as the most sensitive strain.
CompoundMIC (mg/mL)Target Organism
150.004Trichoderma viride
160.020Aspergillus fumigatus

Case Studies

Several studies have investigated the biological activities of compounds structurally related to our target compound:

  • Study on Thiazole Derivatives : Research demonstrated that thiazole-containing compounds exhibited potent antimicrobial activities against a range of pathogens, suggesting a potential scaffold for designing new antibiotics .
  • Molecular Docking Studies : Docking studies indicated that certain structural motifs within these compounds could effectively bind to bacterial enzymes responsible for cell wall synthesis, providing insights into their mechanisms of action .
  • Cytotoxicity Assessments : Cytotoxicity tests using MTT assays revealed that while some derivatives were effective against pathogens, they also exhibited varying levels of toxicity towards normal human cells (MRC5), necessitating further optimization for therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Substituents / Side Chains Key Spectral Data (IR, NMR) Synthesis Method
Target Compound 8-thia-3,5-diazatricyclo[7.4.0.0²⁷]trideca 4-methyl-6-oxo; N-(2,4,6-trimethylphenyl) Not explicitly reported in evidence Likely multi-step cyclization/functionalization
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, ) 1H-1,2,3-triazole Naphthalen-1-yloxy; N-phenyl IR: 3262 cm⁻¹ (–NH), 1671 cm⁻¹ (C=O) Cu-catalyzed 1,3-dipolar cycloaddition
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[...]acetamide () 8-thia-4,6,11-triazatricyclo 3,5-dioxo; N-(2-methoxyphenyl) Synonyms listed; no spectral data Unclear, likely similar tricyclic synthesis
[CAS 923157-68-0] () 8-oxa-3,5-diazatricyclo[7.4.0.0²⁷]trideca 5-ethyl-6-oxo; sulfanyl-N-(3-methoxyphenyl) Not reported Custom synthesis via Arctom Scientific

Key Observations:

  • Core Heteroatoms : The target compound’s 8-thia group distinguishes it from oxa-containing analogs (e.g., ), which may alter redox reactivity and hydrogen-bonding capacity .
  • Synthesis Complexity : While triazole derivatives () are synthesized via straightforward cycloaddition, the tricyclic core of the target compound likely requires advanced cyclization strategies, increasing synthetic difficulty .

Functional and Bioactivity Comparisons

Although direct bioactivity data for the target compound are absent in the evidence, insights can be inferred from structurally related compounds:

  • Nitro-substituted analogs (e.g., 6b, 6c) show additional NO₂-related IR bands (1504–1535 cm⁻¹), which may enhance electrophilic reactivity .
  • Thiadiazole Bicyclic Systems () : Pharmacopeial tests for similar bicyclic compounds emphasize stability under thermal and hydrolytic conditions, suggesting the target compound’s tricyclic system may offer enhanced metabolic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.